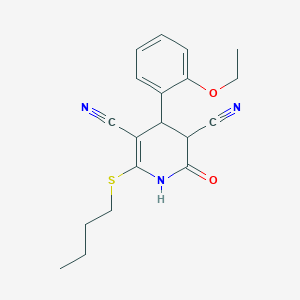

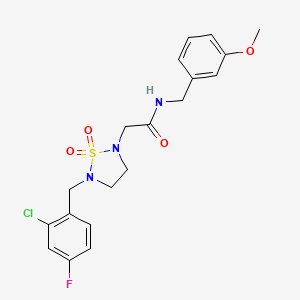

![molecular formula C21H20N2O4S2 B2490903 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922984-48-3](/img/structure/B2490903.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chromeno[4,3-d]thiazol derivatives involves multi-component reactions, utilizing eco-friendly and reusable catalysts under solvent-free conditions for efficient yields. For instance, a method for synthesizing thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid as a catalyst highlights the operational simplicity and efficiency of this approach, indicating potential pathways for synthesizing the compound (Reddy & Jeong, 2016).

Molecular Structure Analysis

Detailed structural analysis often involves spectroscopy and crystallography to elucidate the molecule's framework. Chromeno[4,3-d]thiazol derivatives' molecular structure is characterized by their planarity and specific functional group arrangements, which could be inferred from related compounds (Ren et al., 2018). This information aids in understanding the spatial arrangement and electronic distribution within the molecule.

Chemical Reactions and Properties

Chromeno[4,3-d]thiazol derivatives engage in various chemical reactions, highlighting their reactivity and potential for modification. For example, the cycloaddition reactions of chromenes with different reactants under specific conditions can produce a wide range of derivatives, indicating the compound's versatility in chemical transformations (Jiang, Sun, & Yan, 2017).

Physical Properties Analysis

The physical properties of chromeno[4,3-d]thiazol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The crystalline structure, for instance, is determined using X-ray crystallography, providing insight into the compound's stability and intermolecular interactions (Arshad et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives for Biological Activities :

- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide is used in the synthesis of various derivatives, notably 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives. These derivatives are synthesized through C–H bond activation, employing catalysts and oxidants like I2 and H2O2. These compounds are significant due to their potential biological activities, including antimicrobial properties (Belal & Khan, 2015).

Antimicrobial Applications :

- Coumarin-thiazole derivatives, including those related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide, exhibit significant antimicrobial activity. These derivatives can be incorporated into polymers like polyurethane for antimicrobial coatings, indicating potential applications in materials science and public health (El‐Wahab et al., 2014).

Catalysis and Green Chemistry :

- Research on the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones highlights the use of eco-friendly catalysts and solvent-free conditions. This reflects the growing interest in applying these compounds in green chemistry and environmentally friendly synthesis methods (Reddy & Jeong, 2016).

Antitumor Activity :

- Certain derivatives, like chromenones bearing the benzothiazole moiety, derived from N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide, are studied for their antitumor activities. These compounds have shown significant anticancer activities, particularly against lung and colon cancer cells, indicating their potential in cancer research and therapy (El-Helw et al., 2019).

Synthesis of Functionalized Compounds :

- The compound has been used in the synthesis of poly-functionalized 4‐(2‐Arylthiazol‐4‐yl)‐4H‐chromenes with potential as cytotoxic agents. These synthesized compounds have shown promising results in inhibiting various cancer cell lines, underscoring their potential in developing new cancer treatments (Mahmoodi et al., 2010).

Pharmacological Ligands :

- Chromone–thiazole hybrids derived from N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide have been designed as potential ligands for human adenosine receptors, indicating their relevance in pharmacological research and drug development (Cagide et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-14-8-10-15(11-9-14)29(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)27-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNDZKSENJFBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

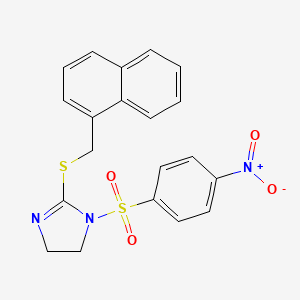

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)

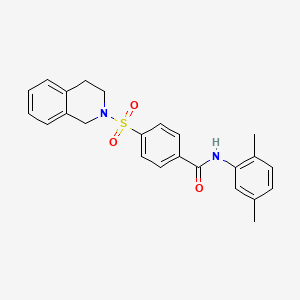

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)